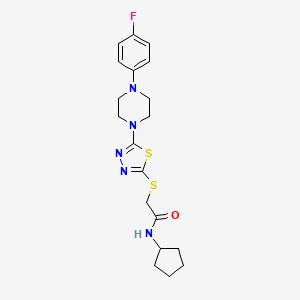

N-cyclopentyl-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

Introduction and Structural Significance

Classification within Heterocyclic Chemistry

The compound belongs to the 1,3,4-thiadiazole-piperazine hybrid family, a subclass of nitrogen-sulfur heterocycles. The 1,3,4-thiadiazole ring (C2N2S) is classified under five-membered aromatic heterocycles with two nitrogen atoms at positions 1 and 3 and one sulfur atom at position 4. Piperazine, a six-membered diazine ring, introduces conformational flexibility and hydrogen-bonding capacity. Hybridization of these systems leverages the thiadiazole’s electron-deficient aromaticity and piperazine’s basicity, enabling dual-target engagement in biological systems.

Pharmacophore Analysis and Structural Determinants

The pharmacophore comprises four critical regions:

- 1,3,4-Thiadiazole core : Serves as a planar aromatic scaffold for π-π stacking and dipole interactions.

- Piperazine linker : Provides spatial separation between the thiadiazole and fluorophenyl groups while enabling protonation at physiological pH.

- 4-Fluorophenyl substituent : Enhances lipophilicity and modulates electron density via the fluorine atom’s inductive effect.

- Cyclopentyl-acetamide tail : Introduces steric bulk and hydrophobic interactions, potentially improving membrane permeability.

Historical Context of 1,3,4-Thiadiazole-Piperazine Hybrid Research

Early studies in the 1980s identified 1,3,4-thiadiazoles as sulfonamide analogs with antimicrobial properties. The incorporation of piperazine emerged in the 2000s to enhance CNS penetration, as seen in antidepressants like the 2c–2h series, where piperazine-linked thiadiazoles reduced immobility time in murine models by 40–60%. Fluorophenyl-thiadiazole hybrids gained traction after 2010, with fluorine’s electronegativity shown to improve target selectivity in kinase inhibitors.

Structural Significance of Key Molecular Components

1,3,4-Thiadiazole Core Functionality

The thiadiazole ring’s aromatic sextet (4π electrons from sulfur and two nitrogen lone pairs) creates a polarized electronic environment. This promotes:

- Electrophilic substitution at C5, as evidenced by the regioselective coupling of piperazine at this position.

- Hydrogen-bond acceptance via N2 and N4, critical for binding ATP pockets in kinases.

Piperazine Linker Dynamics

Piperazine adopts a chair conformation with equatorial substituents, minimizing steric strain. Key properties include:

- pKa ~9.8 for the secondary amines, enabling protonation in lysosomal compartments.

- Rotational freedom (ΔG‡ ~12 kcal/mol for N–N bond rotation), allowing adaptation to protein cavities.

Fluorophenyl Substituent Impact

The 4-fluorophenyl group exerts dual effects:

- −I effect : Withdraws electron density via C–F σ* orbitals, polarizing the phenyl ring (Hammett σp = +0.06).

- Hydrophobic contact : The fluorine’s van der Waals radius (1.47 Å) complements aromatic clusters in binding sites.

Cyclopentyl-Acetamide Functionality

The cyclopentyl group introduces:

Conformational Analysis and Electronic Distribution

Density functional theory (DFT) calculations on analogous structures reveal:

- Thiadiazole ring : Exhibits bond lengths of 1.28 Å (C–N), 1.67 Å (C–S), and 1.32 Å (N–N), consistent with aromatic delocalization.

- Piperazine-thiadiazole dihedral : Prefers ~60° to balance conjugation and steric avoidance.

- Fluorophenyl orientation : Ortho to the piperazine linkage, minimizing steric clash with the thiadiazole core.

| Structural Feature | Electronic Contribution | Conformational Preference |

|---|---|---|

| 1,3,4-Thiadiazole core | σC–S = 2.1 eV, πC–N = 3.4 eV | Planar, minimal puckering |

| Piperazine linker | N lone pair energy = −9.8 eV | Chair conformation (ΔG = −2.3 kcal/mol) |

| 4-Fluorophenyl group | C–F dipole = 1.41 D | Ortho to piperazine linkage |

| Cyclopentyl-acetamide | C–S bond order = 1.8 | Gauche conformation (θ = 67°) |

Properties

IUPAC Name |

N-cyclopentyl-2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN5OS2/c20-14-5-7-16(8-6-14)24-9-11-25(12-10-24)18-22-23-19(28-18)27-13-17(26)21-15-3-1-2-4-15/h5-8,15H,1-4,9-13H2,(H,21,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZPDTMWYWYZHIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CSC2=NN=C(S2)N3CCN(CC3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide typically involves multiple steps:

Formation of the Thiadiazole Ring: The 1,3,4-thiadiazole ring can be synthesized through the cyclization of thiosemicarbazide with carboxylic acids or their derivatives under acidic conditions.

Piperazine Derivative Synthesis: The piperazine ring is introduced by reacting 4-fluorophenylpiperazine with appropriate intermediates.

Coupling Reaction: The thiadiazole and piperazine derivatives are coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Final Cyclopentylation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide can undergo various chemical reactions, including:

Oxidation: The thiadiazole ring can be oxidized under strong oxidative conditions, potentially leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the nitro groups or other reducible functionalities within the molecule.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine and thiadiazole rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like amines and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its therapeutic potential . Its unique structure, which includes a piperazine ring and a thiadiazole moiety, suggests that it may interact with various biological targets. Research indicates that derivatives of thiadiazole compounds exhibit significant antiproliferative activities against cancer cell lines. For instance, a study evaluated the cytotoxic effects of similar thiadiazole derivatives on human cancer cell lines such as HT-29 and A431, demonstrating their potential as anticancer agents .

Table 1: Cytotoxic Activity of Thiadiazole Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 9e | A431 | 0.5 |

| 9f | HT-29 | 1.2 |

| 9g | PC3 | 0.8 |

Biological Studies

In biological research, N-cyclopentyl-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide serves as a tool compound to probe cellular pathways. Its ability to induce apoptosis in cancer cells has been confirmed through Western blot analysis, where it was shown to upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2 . This mechanism is crucial for understanding how such compounds can be utilized in therapeutic settings.

Pharmacology

Pharmacological studies focus on the mechanism of action and the pharmacokinetics of this compound. The interaction of this compound with specific molecular targets can modulate their activity, leading to various biological effects. For example, its role in inhibiting the phosphorylation of vascular endothelial growth factor receptor (VEGFR-2) has been highlighted as a significant pathway affecting tumor growth and angiogenesis .

Mechanism of Action

The mechanism of action of N-cyclopentyl-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related 1,3,4-thiadiazole derivatives, focusing on physical properties, substituent effects, and biological activities. Data are synthesized from peer-reviewed studies .

Structural and Physical Properties

Key Observations :

Key Observations :

- Therapeutic Potential: Analogs like 4g and compounds 3/8 exhibit anticancer activity via apoptosis and Akt inhibition, suggesting the target compound may share similar pathways .

- Enzyme Targeting : The piperazine-thiadiazole scaffold is versatile, with ASN90 and 5d showing efficacy against O-GlcNAcase and tyrosinase, respectively. The target compound’s 4-fluorophenyl group may favor kinase or COX-2 inhibition, as seen in related structures .

Biological Activity

N-cyclopentyl-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential pharmacological properties. This article explores its biological activity, synthesis, and mechanisms of action based on diverse research findings.

Compound Overview

Chemical Structure and Properties

This compound features a piperazine ring, a thiadiazole moiety, and a fluorophenyl group. The presence of the fluorine atom is significant as it can enhance the compound's metabolic stability and binding affinity compared to similar compounds.

| Property | Description |

|---|---|

| IUPAC Name | N-cyclopentyl-2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |

| Molecular Formula | C19H24FN5OS2 |

| Molecular Weight | 397.55 g/mol |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Thiadiazole Ring : This is achieved by cyclizing thiosemicarbazide with carboxylic acids under acidic conditions.

- Piperazine Derivative Synthesis : The piperazine ring is introduced through reactions involving 4-fluorophenylpiperazine.

- Coupling Reaction : The thiadiazole and piperazine derivatives are coupled using agents like EDCI.

- Cyclopentylation : The final step involves the introduction of the cyclopentyl group.

Anticancer Properties

Recent studies have evaluated the anticancer activity of thiadiazole derivatives, including this compound. In vitro assays have demonstrated promising results against various cancer cell lines:

- MCF-7 (Breast Cancer) : The compound exhibited significant cytotoxicity with an IC50 value of approximately 0.084 mmol/L.

- A549 (Lung Cancer) : An IC50 value of 0.034 mmol/L was reported, indicating potent activity compared to standard chemotherapeutics like cisplatin .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets such as receptors or enzymes. The compound's structure allows it to modulate the activity of these targets, leading to various biological responses .

Research Findings and Case Studies

Several studies have highlighted the biological activities associated with thiadiazole derivatives:

- Cytotoxicity Studies : A comprehensive evaluation of various derivatives showed that modifications in the thiadiazole structure significantly influenced their anticancer properties .

- Antimicrobial Activity : Thiadiazole compounds have also been reported to exhibit antibacterial and antifungal activities, expanding their potential therapeutic applications beyond oncology .

- Comparative Analysis : A comparative study of similar compounds indicated that those with fluorinated phenyl groups generally showed enhanced biological activity due to improved binding interactions with target proteins .

Q & A

Q. What synthetic strategies are optimal for preparing N-cyclopentyl-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide, and how do reaction conditions impact yield?

Methodological Answer: The synthesis typically involves sequential steps:

Thiadiazole Ring Formation : Reacting hydrazine derivatives with carbon disulfide or thiourea under acidic conditions (e.g., POCl₃) .

Piperazine Coupling : Introducing the 4-(4-fluorophenyl)piperazine moiety via nucleophilic substitution or coupling reactions in polar aprotic solvents (e.g., DMF) .

Acetamide Functionalization : Thioether linkage formation using mercaptoacetic acid derivatives under basic conditions (e.g., NaH in THF) .

Q. Key Optimization Factors :

- Temperature : Elevated temperatures (80–90°C) improve cyclization but may degrade heat-sensitive groups .

- Solvent Choice : DMF enhances solubility for coupling reactions, while DCM is preferred for acid-sensitive intermediates .

- Purification : HPLC or recrystallization (e.g., DMSO/water mixtures) ensures >95% purity .

Q. Table 1: Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Thiadiazole formation | POCl₃, 90°C, 3 hrs | 60–70% | |

| Piperazine coupling | DMF, K₂CO₃, 60°C, 12 hrs | 50–65% | |

| Thioether formation | NaH, THF, rt, 6 hrs | 70–80% |

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

Methodological Answer:

- NMR Spectroscopy :

- ¹H/¹³C NMR : Confirm cyclopentyl (δ 1.5–2.0 ppm), thiadiazole (δ 8.0–8.5 ppm), and fluorophenyl (δ 7.0–7.5 ppm) groups .

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex regions .

- Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns (e.g., loss of cyclopentyl or piperazine moieties) .

- IR Spectroscopy : Identify amide C=O stretches (~1650 cm⁻¹) and S-S/C-N vibrations .

Q. What are the primary biological assays used to evaluate this compound’s activity?

Methodological Answer:

- Antimicrobial Testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .

- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .

- Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, comparing inhibition constants (Kᵢ) with controls .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Methodological Answer:

- Single-Crystal X-ray Diffraction (SHELX) :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion .

- Structure Solution : SHELXD for phase problem resolution; SHELXL for refinement (R-factor < 0.05) .

- Validation : Check for intramolecular contacts (e.g., S···O interactions < 3.0 Å) and dihedral angles (e.g., thiadiazole vs. fluorophenyl planes ≈ 85–90°) .

Key Insight : Crystal structures reveal non-covalent interactions (e.g., hydrogen bonds) stabilizing the bioactive conformation, aiding SAR studies .

Q. How should researchers address discrepancies in biological activity across studies?

Methodological Answer:

- Controlled Replication : Standardize assay protocols (e.g., cell passage number, serum concentration) .

- Orthogonal Assays : Cross-validate MIC data with time-kill curves or biofilm inhibition assays .

- Impurity Analysis : Use HPLC-MS to identify byproducts (e.g., oxidized thioethers) that may skew results .

Q. Table 2: Common Data Contradictions & Solutions

| Contradiction | Resolution Strategy | Reference |

|---|---|---|

| Variable IC₅₀ in cancer assays | Use synchronized cell cycles | |

| Inconsistent enzyme inhibition | Test under varying pH/redox conditions |

Q. What computational approaches predict target interactions for this compound?

Methodological Answer:

- Molecular Docking (AutoDock Vina) :

- Protein Preparation : Retrieve target structures (e.g., COX-2, EGFR) from PDB; optimize hydrogen bonding networks.

- Grid Box Setup : Focus on active sites (e.g., piperazine-binding pockets) .

- Scoring : Prioritize poses with strong hydrophobic/π-π interactions (e.g., fluorophenyl with aromatic residues) .

- Molecular Dynamics (GROMACS) : Simulate binding stability over 100 ns; calculate RMSD/RMSF to assess conformational changes .

Q. How do structural modifications influence bioactivity?

Methodological Answer:

- Piperazine Substitution : Replace 4-fluorophenyl with bulkier groups (e.g., 4-Cl) to enhance kinase selectivity .

- Thiadiazole Optimization : Introduce electron-withdrawing groups (e.g., NO₂) to improve metabolic stability .

- Cyclopentyl vs. Cyclohexyl : Compare logP values (e.g., cyclopentyl lowers hydrophobicity by ~0.5 units) to optimize membrane permeability .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

- Flow Chemistry : Continuous reactors improve heat transfer and reduce side reactions in thiadiazole formation .

- Catalytic Optimization : Use Pd/C or Ni catalysts for Suzuki couplings to minimize metal residues .

- Green Solvents : Replace DMF with Cyrene® (dihydrolevoglucosenone) to enhance sustainability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.